

# Application Notes: Using siRNA to Knockdown GPR110 Expression in Cancer Cells

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## Compound of Interest

Compound Name: GB-110

Cat. No.: B10772786

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## Introduction

G protein-coupled receptor 110 (GPR110), also known as Adhesion G protein-coupled receptor F1 (ADGRF1), is an orphan GPCR that has been identified as a significant player in cancer progression.[1] Elevated expression of GPR110 is observed in various malignancies, including HER2+ breast cancer, triple-negative breast cancer (TNBC), lung cancer, and osteosarcoma.[1][2][3][4] Its overexpression is often correlated with increased tumorigenesis, metastasis, and resistance to anti-cancer therapies.[2][5] GPR110 is known to signal through Gas proteins, which can activate downstream pathways like the RAS signaling cascade, influencing cell proliferation and survival.[3][6] Consequently, GPR110 is emerging as a promising therapeutic target for cancer treatment.

RNA interference (RNAi) using small interfering RNA (siRNA) is a powerful and specific method for silencing gene expression.[7] This technology allows researchers to investigate the functional role of specific genes by transiently knocking down their expression. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing siRNA to effectively knockdown GPR110 expression in cancer cells to study its downstream effects and validate its potential as a therapeutic target.

## Principle of siRNA-mediated Knockdown

Synthetic siRNAs are short, double-stranded RNA molecules (typically 21-25 nucleotides) that can be introduced into cells. Once inside the cell, the siRNA is incorporated into the RNA-induced silencing complex (RISC).[8] The RISC unwinds the siRNA, and the antisense strand

guides the complex to the complementary messenger RNA (mRNA) sequence of the target gene—in this case, GPR110. The Argonaute-2 enzyme within the RISC then cleaves the target GPR110 mRNA, leading to its degradation and preventing its translation into protein.[8] This results in a transient but potent knockdown of GPR110 expression.

## Applications in Cancer Research

- **Functional Validation:** Elucidate the role of GPR110 in cancer cell biology by examining the phenotypic changes after its knockdown, such as effects on cell proliferation, anchorage-dependent and -independent growth, migration, invasion, and the formation of mammospheres.[2]
- **Signaling Pathway Analysis:** Investigate the downstream signaling pathways regulated by GPR110. For instance, knockdown of GPR110 has been shown to decrease AKT phosphorylation in TNBC cells.[3]
- **Therapeutic Target Validation:** Assess the potential of GPR110 as a drug target by observing whether its silencing leads to reduced cancer cell viability, increased sensitivity to chemotherapy, or inhibition of tumor-initiating cell properties.[2][6]
- **Drug Resistance Studies:** Explore the involvement of GPR110 in resistance to targeted therapies, such as anti-HER2 treatments in breast cancer.[2]

## Data Presentation

### Table 1: Quantification of GPR110 mRNA Knockdown by qRT-PCR

Cell Line	Transfection Group	Fold Change in GPR110 mRNA (vs. Non-Targeting Control)	Percent Knockdown (%)
BT474	siGPR110-1	0.25	75%
siGPR110-2	0.30	70%	
SKBR3	siGPR110-1	0.22	78%
siGPR110-2	0.28	72%	
MDA-MB-231	siGPR110-1	0.19	81%
siGPR110-2	0.24	76%	

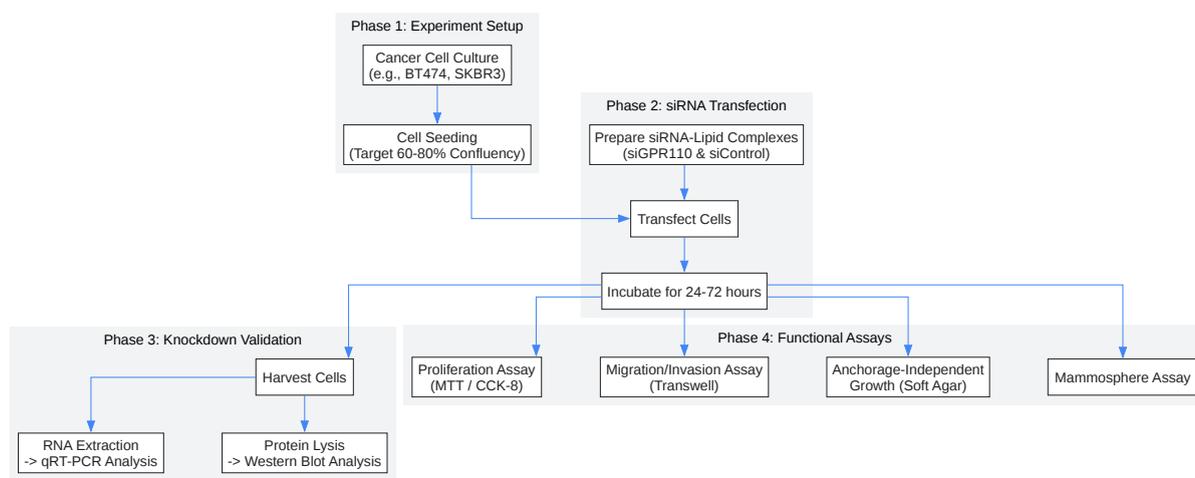
**Table 2: Quantification of GPR110 Protein Knockdown by Western Blot**

Cell Line	Transfection Group	Relative GPR110 Protein Level (Normalized to $\beta$ -Actin)	Percent Knockdown (%)
BT474	Non-Targeting Control	1.00	0%
siGPR110-1	0.20	80%	
SKBR3	Non-Targeting Control	1.00	0%
siGPR110-1	0.24	76%	
MDA-MB-231	Non-Targeting Control	1.00	0%
siGPR110-1	0.18	82%	

**Table 3: Phenotypic Effects of GPR110 Knockdown in Cancer Cells**

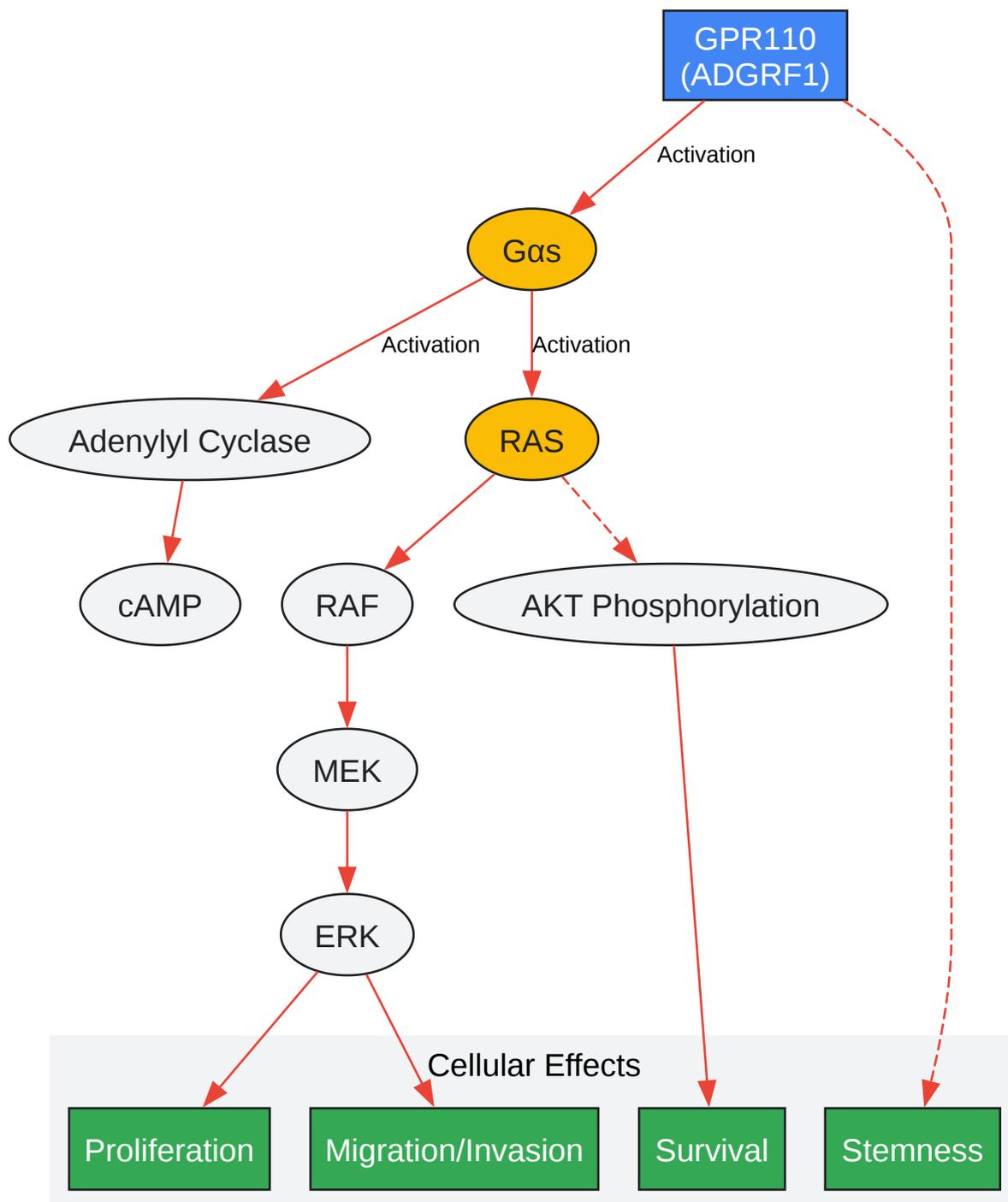
Assay	Cell Line	Result with GPR110 Knockdown (vs. Control)	Reference
Anchorage-Dependent Growth	BT474, SKBR3	Significant reduction in cell growth	[2]
Anchorage-Independent Growth (Soft Agar)	BT474, SKBR3	Significant decrease in colony formation	[2][9]
Cell Migration & Invasion	SKBR3	Significant inhibition of migration and invasion	[2]
Mammosphere Formation	BT474 (LTR cells)	Significant inhibition of mammosphere formation	[2]
Cell Proliferation	Osteosarcoma cells	Inhibition of cell proliferation	[1]
Sphere Formation	MCF7	Decreased sphere diameter	[10]

## Experimental Workflow and Signaling Pathway



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Caption: Experimental workflow for GPR110 knockdown in cancer cells.



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Caption: Simplified GPR110 signaling pathway in cancer.

## Detailed Experimental Protocols

## Protocol 1: siRNA Transfection of Cancer Cells

This protocol describes a general procedure for siRNA transfection using a lipid-based reagent. Optimization may be required for specific cell lines.[\[11\]](#)[\[12\]](#)

### Materials:

- Cancer cell line (e.g., BT474, SKBR3, MDA-MB-231)
- Complete growth medium (e.g., DMEM/F12 with 10% FBS)
- GPR110-targeting siRNA duplexes (at least two independent sequences are recommended)
- Non-targeting (scrambled) control siRNA
- Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)
- Serum-free medium (e.g., Opti-MEM™)
- 6-well tissue culture plates
- Sterile microcentrifuge tubes

### Procedure:

- Cell Seeding (Day 1):
  - The day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.[\[12\]](#) For a 6-well plate, typically  $2.5 \times 10^5$  cells per well in 2 mL of complete growth medium.
  - Incubate overnight at 37°C in a 5% CO<sub>2</sub> incubator.
- Transfection (Day 2):
  - Solution A (siRNA): For each well to be transfected, dilute 20-50 pmol of siRNA (e.g., GPR110 siRNA or non-targeting control) into 100 µL of serum-free medium in a microcentrifuge tube.[\[11\]](#) Mix gently.

- Solution B (Transfection Reagent): In a separate microcentrifuge tube, dilute 3-6  $\mu\text{L}$  of the transfection reagent into 100  $\mu\text{L}$  of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.
- Combine: Add Solution A (siRNA) to Solution B (transfection reagent). Mix gently by pipetting up and down and incubate for 15-20 minutes at room temperature to allow the formation of siRNA-lipid complexes.
- Transfect Cells: Add the 200  $\mu\text{L}$  of siRNA-lipid complex mixture drop-wise to the appropriate well containing the cells and medium. Gently rock the plate to ensure even distribution.
- Incubate the cells at 37°C in a 5% CO<sub>2</sub> incubator for 24 to 72 hours before analysis. The optimal incubation time depends on the stability of the target protein and the specific assay being performed. mRNA levels are typically assessed at 24-48 hours, while protein levels are assessed at 48-72 hours.[13]

## Protocol 2: Quantification of GPR110 mRNA Knockdown by qRT-PCR

### Materials:

- Transfected and control cells from Protocol 1
- RNA extraction kit
- cDNA synthesis kit
- SYBR Green or TaqMan qPCR master mix
- GPR110-specific qPCR primers
- Housekeeping gene primers (e.g., PPIA, GAPDH)[2]
- qPCR instrument

### Procedure:

- RNA Extraction (24-48 hours post-transfection):
  - Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
  - Quantify the RNA concentration and assess its purity (A260/A280 ratio).
- cDNA Synthesis:
  - Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit as per the manufacturer's protocol.
- Quantitative Real-Time PCR (qPCR):
  - Prepare the qPCR reaction mixture in a qPCR plate. For a typical 20 µL reaction: 10 µL of 2x qPCR master mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA, and 6 µL of nuclease-free water.
  - Run the qPCR plate on a real-time PCR instrument using a standard cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).[14]
- Data Analysis:
  - Determine the cycle threshold (CT) values for GPR110 and the housekeeping gene in both control and GPR110-knockdown samples.
  - Calculate the relative expression of GPR110 mRNA using the comparative CT ( $\Delta\Delta CT$ ) method.[2] The fold change is calculated as  $2^{-\Delta\Delta CT}$ .

## Protocol 3: Quantification of GPR110 Protein Knockdown by Western Blot

### Materials:

- Transfected and control cells from Protocol 1
- Cold lysis buffer (e.g., RIPA buffer with protease inhibitors)

- BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF membrane and transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibody against GPR110
- Primary antibody against a loading control (e.g.,  $\beta$ -Actin, GAPDH)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

#### Procedure:

- Protein Extraction (48-72 hours post-transfection):
  - Wash cells with ice-cold PBS and lyse them with cold lysis buffer.[\[15\]](#)
  - Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.[\[15\]](#)
  - Collect the supernatant containing the protein lysate.
- Protein Quantification:
  - Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Transfer:
  - Denature 20-40  $\mu$ g of protein from each sample by boiling in Laemmli buffer.
  - Separate the proteins by size on an SDS-PAGE gel.[\[16\]](#)
  - Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.[\[16\]](#)

- Immunoblotting:
  - Block the membrane with blocking buffer for 1 hour at room temperature.
  - Incubate the membrane with the primary anti-GPR110 antibody (at the recommended dilution) overnight at 4°C with gentle agitation.[15]
  - Wash the membrane three times for 5-10 minutes each with TBST.[16]
  - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
  - Wash the membrane again three times with TBST.
- Detection:
  - Apply the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
  - Strip and re-probe the membrane for the loading control or run a parallel gel.
- Data Analysis:
  - Perform densitometry analysis on the bands using image analysis software (e.g., ImageJ). Normalize the GPR110 band intensity to the corresponding loading control band intensity.

## Protocol 4: Key Functional Assays

Following successful knockdown validation, assess the functional consequences using assays such as:

- Cell Proliferation Assay (MTT/CCK-8): Seed transfected cells in a 96-well plate. At various time points (e.g., 24, 48, 72 hours), add the assay reagent and measure the absorbance according to the manufacturer's protocol to determine relative cell viability and proliferation. [4]
- Transwell Migration/Invasion Assay: Seed transfected cells in the upper chamber of a Transwell insert (coated with Matrigel for invasion assays).[4] The lower chamber contains a chemoattractant (e.g., medium with 10% FBS). After incubation (e.g., 24 hours), non-

migrated cells are removed, and cells that have migrated to the underside of the membrane are fixed, stained, and counted.[2]

- Soft Agar Colony Formation Assay: To measure anchorage-independent growth, suspend transfected cells in a top layer of low-melting-point agar over a solidified bottom layer of agar in a 6-well plate.[2] Incubate for 2-4 weeks until colonies form, then stain and count the colonies.
- Mammosphere Formation Assay: Plate transfected cells at a low density in ultra-low attachment plates with mammosphere-specific medium. After 7-10 days, count the number and measure the size of the formed mammospheres (spherical clusters of cells enriched for stem/progenitor cells).[2]

## References

- 1. Clinical Significance of G Protein-Coupled Receptor 110 (GPR110) as a Novel Prognostic Biomarker in Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPCRs profiling and identification of GPR110 as a potential new target in HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The role of GPR110 in lung cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A novel role of ADGRF1 (GPR110) in promoting cellular quiescence and chemoresistance in human epidermal growth factor receptor 2-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic siRNA targeting the cancer cell stemness regulator PRDI-BF1 and RIZ domain zinc finger protein 14 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Knocking down disease: a progress report on siRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. youtube.com [youtube.com]

- 13. yeasenbio.com [yeasenbio.com]
- 14. origene.com [origene.com]
- 15. addgene.org [addgene.org]
- 16. mucosalimmunology.ch [mucosalimmunology.ch]
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